

# Diazinon-d10 protocol for LC-MS/MS methods.

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## Compound of Interest

Compound Name: *Diazinon-d10*

Cat. No.: *B020924*

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An Application Note and Protocol for the Quantification of Diazinon in Various Matrices using **Diazinon-d10** as an Internal Standard by LC-MS/MS.

For Researchers, Scientists, and Drug Development Professionals.

## Introduction

Diazinon is a non-systemic organophosphate insecticide first developed in the early 1950s.<sup>[1]</sup> Due to its widespread use in agriculture, there is a need for sensitive and reliable analytical methods to monitor its residues in various environmental and biological matrices. This application note describes a robust method for the quantification of diazinon using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and **Diazinon-d10** as an internal standard. The use of a stable isotope-labeled internal standard like **Diazinon-d10** is crucial for accurate quantification as it has nearly identical physical and chemical properties to the target analyte, allowing it to effectively compensate for variations during sample preparation and analysis, particularly matrix effects. This method is applicable to a wide range of sample types, including food, environmental, and biological samples.

## Experimental Protocol

This protocol outlines a general procedure for the analysis of diazinon. Optimization may be required for specific matrices.

## Materials and Reagents

- Diazinon analytical standard

- **Diazinon-d10** (diethyl-d10) internal standard[2]
- HPLC-grade acetonitrile, methanol, and water[3][4]
- Formic acid (ACS grade)[4]
- QuEChERS extraction salts (e.g., MgSO<sub>4</sub>, NaCl)[4]
- Solid Phase Extraction (SPE) cartridges (e.g., C18) if required for cleanup[5][6]

## Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Diazinon and **Diazinon-d10** in acetonitrile.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions in acetonitrile to create a calibration curve. A typical concentration range is 0.40 to 50.00 µg/mL.[3]
- Internal Standard Spiking Solution: Prepare a working solution of **Diazinon-d10** at a suitable concentration (e.g., 50 ng/mL) in acetonitrile.[4] This solution will be used to spike all samples, blanks, and calibration standards.

## Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis.[4]

- Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil). For water samples, filtration may be sufficient.
- Extraction:
  - Weigh a representative amount of the homogenized sample (e.g., 2-10 g) into a 50 mL centrifuge tube.
  - Add a specific volume of water (e.g., 10 mL for dry samples like herbs to allow for hydration).[7]

- Spike the sample with the **Diazinon-d10** internal standard working solution.
- Add 10 mL of acetonitrile.[\[4\]](#)
- Cap the tube and shake vigorously. An ultrasonic bath can be used for 15 minutes to ensure thorough extraction.[\[4\]](#)
- Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl).[\[4\]](#)
- Shake vigorously for 1 minute to ensure proper mixing and partitioning.
- Centrifuge the sample at  $\geq$ 4000 rpm for 5 minutes.[\[4\]](#)
- Cleanup (Dispersive SPE - dSPE):
  - Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing sorbents like C18 and primary secondary amine (PSA) to remove interfering matrix components.
  - Vortex for 30 seconds and then centrifuge.
- Final Extract Preparation:
  - Take an aliquot of the cleaned extract and dilute it with water or an appropriate mobile phase combination to ensure compatibility with the LC-MS/MS system.
  - Filter the final extract through a 0.22  $\mu$ m syringe filter into an autosampler vial.

## LC-MS/MS Analysis

The following are typical starting parameters that may require optimization.

### Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18 Reverse Phase Column (e.g., 100 x 4.6 mm, 3.5 $\mu$ m)[3]
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Optimized to ensure separation from matrix interferences
Flow Rate	0.5 - 1.5 mL/min[3]
Injection Volume	3 - 5 $\mu$ L[2][7]
Column Temperature	35 - 40 °C[3]

#### Mass Spectrometry (MS/MS) Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[8]
Scan Type	Multiple Reaction Monitoring (MRM) or Triggered MRM (tMRM)[8]
Source Temperature	Optimized for the specific instrument
Gas Flow (Nebulizer, Heater)	Optimized for the specific instrument
MRM Transitions	Specific precursor and product ions for Diazinon and Diazinon-d10 must be determined by infusing standard solutions. At least two transitions should be monitored for confirmation.

## Quantitative Data Summary

The following table summarizes the performance characteristics of methods for Diazinon analysis found in the literature.

Matrix	Parameter	Value	Reference
Plasma and Urine	Linearity Range	200 - 2000 ng/mL	[5]
Correlation Coefficient (r <sup>2</sup> )	0.997 - 0.999	[5]	
Food (General)	Limit of Quantitation (LOQ)	0.01 mg/kg	[8]
Cannabis	Recovery (at 0.01-0.1 mg/kg)	70 - 120%	[7]
Reproducibility (RSD%)	≤ 20%	[7]	
Soybeans	Recovery	83 - 109%	[2]
Repeatability (RSD%)	2.2 - 4.8%	[2]	
Urine (Metabolite)	Limit of Quantitation (LOQ)	0.50 µg/L	[9][10]
Recovery	100.8 - 101.3%	[9][10]	

## Workflow Visualization

The following diagram illustrates the general experimental workflow for the analysis of Diazinon using **Diazinon-d10** as an internal standard.



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